molecular formula C16H15BrN2O2 B4395427 4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4395427
M. Wt: 347.21 g/mol
InChI Key: UFBMPIHTZDWEGU-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BMB and is used for various research applications.

Mechanism of Action

The mechanism of action of BMB involves the inhibition of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDACs by BMB leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
BMB has been shown to have both biochemical and physiological effects. Biochemically, BMB inhibits HDAC activity, leading to changes in gene expression. Physiologically, BMB has been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using BMB in lab experiments is its specificity for HDAC inhibition. BMB has been shown to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, one limitation of using BMB is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving BMB. One direction is to study its potential as a cancer therapy. BMB has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and enzyme activity. BMB has been used as a probe in these types of experiments, and further research could explore its potential in these areas. Additionally, future research could focus on developing more soluble derivatives of BMB to overcome its limitations in lab experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the field of scientific research. Its specificity for HDAC inhibition and potential as a cancer therapy make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in various research areas.

Scientific Research Applications

BMB is used in various research applications, such as cancer research, drug discovery, and chemical biology. BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a probe to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

4-bromo-N-[2-(2-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-4-2-3-5-14(11)19-15(20)10-18-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBMPIHTZDWEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N~1~-[2-oxo-2-(2-toluidino)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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